molecular formula C15H22FN3O B2514736 N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1023527-01-6

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2514736
CAS RN: 1023527-01-6
M. Wt: 279.359
InChI Key: VRWRQKRLDUPBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound with the molecular formula C15H22FN3O and a molecular weight of 279.35 g/mol . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide” can be represented by the SMILES notation: CCC©NC(=O)N1CCN(CC1)C2=CC=CC=C2F .

Scientific Research Applications

Antitubercular Activity

The design and synthesis of novel compounds often involve evaluating their potential as antitubercular agents. Researchers have explored derivatives of N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide for their activity against Mycobacterium tuberculosis. These investigations aim to discover new treatments for tuberculosis, a global health concern .

Safety and Hazards

“N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide” is used for research purposes only and is not intended for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-3-12(2)17-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWRQKRLDUPBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yl-4-(2-fluorophenyl)piperazine-1-carboxamide

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